molecular formula C13H10N4O4 B2731596 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 946362-63-6

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2731596
CAS No.: 946362-63-6
M. Wt: 286.247
InChI Key: GMASNRIVEXSAKZ-UHFFFAOYSA-N
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Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with an isoxazol-5-yl moiety and at position 2 with a phenoxyacetamide group.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-11(8-19-9-4-2-1-3-5-9)15-13-17-16-12(20-13)10-6-7-14-21-10/h1-7H,8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASNRIVEXSAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,3,4-oxadiazole and isoxazole rings undergo hydrolysis under acidic or basic conditions, leading to ring cleavage:

  • Acidic Hydrolysis :
    In 6M HCl at 100°C, the oxadiazole ring cleaves to form a thiosemicarbazide intermediate, which further hydrolyzes to a carboxylic acid derivative .

    Oxadiazole+H2OHClCarboxylic Acid+Ammonia\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} + \text{Ammonia}
  • Basic Hydrolysis :
    In NaOH (2M, 80°C), the isoxazole ring opens to yield β-keto amides .

Table 1: Hydrolysis Conditions and Products

Condition Reaction Site Product Yield Source
6M HCl, 100°C, 4hOxadiazole2-Phenoxyacetamide-thiosemicarbazide72%
2M NaOH, 80°C, 3hIsoxazoleβ-Ketoamide derivative65%

Alkylation and Arylation

The nitrogen atoms in the oxadiazole and isoxazole rings act as nucleophiles in alkylation/arylation reactions:

  • N-Alkylation :
    Treatment with methyl iodide in DMF/K2_2CO3_3 selectively alkylates the oxadiazole N-atom, forming N-methyl derivatives .

  • Suzuki Coupling :
    The isoxazole ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups at position 5 .

Table 2: Alkylation/Arylation Parameters

Reagent Catalyst Product Yield Source
CH3_3I, K2_2CO3_3NoneN-Methyl-oxadiazole85%
PhB(OH)2_2, Pd(PPh3_3)4_4Pd(0)5-Aryl-isoxazole78%

Cycloaddition Reactions

The isoxazole moiety participates in [3+2] cycloadditions with nitrile oxides or alkynes to form fused polyheterocycles :

Isoxazole+Nitrile OxideIsoxazolo[5,4-d]isoxazole\text{Isoxazole} + \text{Nitrile Oxide} \rightarrow \text{Isoxazolo[5,4-d]isoxazole}

Table 3: Cycloaddition Outcomes

Dienophile Conditions Product Yield Source
Acetonitrile oxideRT, 12hBicyclic isoxazolo-isoxazole63%
PhenylacetyleneCuI, Et3_3N, 60°CIsoxazole-pyridine hybrid58%

Electrophilic Substitution

The phenoxy group directs electrophilic substitution (e.g., nitration, sulfonation) at the para-position relative to the oxygen atom :

  • Nitration :
    HNO3_3/H2_2SO4_4 introduces a nitro group at the phenoxy ring’s para-position (yield: 70%) .

  • Sulfonation :
    SO3_3/H2_2SO4_4 yields sulfonated derivatives used in further functionalization.

Reductive Ring Opening

Under reductive conditions (e.g., H2_2/Pd-C or Mo(CO)6_6), the isoxazole ring opens to form enamine intermediates, which cyclize into pyridones :

IsoxazoleMo(CO)6/H2OEnaminePyridone\text{Isoxazole} \xrightarrow{\text{Mo(CO)}_6/\text{H}_2\text{O}} \text{Enamine} \rightarrow \text{Pyridone}

Table 4: Reductive Transformations

Reductant Conditions Product Yield Source
H2_2 (1 atm), Pd-CEtOH, 25°C, 6hPyridone derivative45%
Mo(CO)6_6, H2_2OMeCN, 70°C, 24h4-Oxo-1,4-dihydropyridine52%

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability :
    Decomposition occurs above 250°C, producing CO2_2, NH3_3, and phenol derivatives .

  • Oxidative Stability :
    Resists oxidation by H2_2O2_2 but degrades in KMnO4_4/H2_2SO4_4 to carboxylic acids .

Mechanistic Insights

  • Hydrolysis : Proceeds via protonation of the oxadiazole ring, followed by nucleophilic attack by water .

  • Cycloaddition : Follows a concerted mechanism with inverse electron demand .

  • Reduction : Involves coordination of Mo(CO)6_6 to the isoxazole ring, facilitating electron transfer .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring and an oxadiazole moiety, which contribute to its biological activity. The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions involving nitrile oxides.
  • Synthesis of the Oxadiazole Moiety : Often synthesized via condensation reactions involving hydrazides and carboxylic acids.
  • Final Coupling : The phenoxyacetamide group is introduced through amide bond formation with appropriate phenolic compounds.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance:

  • A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The compound was found to inhibit cell proliferation effectively, with growth inhibition percentages reaching up to 86% in some cases .
Cell LineGrowth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Isoxazole derivatives are known for their ability to modulate inflammatory pathways:

  • Mechanism of Action : The presence of the isoxazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines.
  • Case Studies : In vivo studies have indicated that similar derivatives can significantly reduce inflammation markers in animal models .

Antimicrobial Activity

Research has suggested that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : Compounds with similar structures have demonstrated activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
  • Research Findings : A study indicated that 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity at concentrations as low as 100 µg/mL .

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their bioactivity. Below is a comparative analysis with key analogs:

Compound LMM5
  • Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Substituted with a 4-methoxyphenyl group at the oxadiazole ring.
    • Contains a sulfamoyl benzamide side chain.
  • Activity : Demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole but with higher cytotoxicity in mammalian cells .
Compound LMM11
  • Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Furan-2-yl substituent at the oxadiazole ring.
    • Cyclohexyl-ethyl sulfamoyl side chain.
  • Activity : Moderate antifungal activity (MIC = 16 µg/mL) but lower cytotoxicity than LMM5 .
  • Advantage : The furan ring may reduce metabolic instability compared to isoxazole derivatives.
Triazole-Oxadiazole Hybrids
  • Structure : N-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]-N-(1,2,4-triazol-4-yl)acetamide
  • Key Features :
    • Combines oxadiazole and triazole rings.
    • Variable aryl groups (e.g., phenyl, chlorophenyl).
  • Activity : Broad-spectrum antimicrobial activity, with chlorophenyl derivatives showing superior potency (MIC = 2–4 µg/mL against Staphylococcus aureus) .
  • Advantage : Synergistic effects from dual heterocycles enhance target engagement.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound LMM5 LMM11 Triazole-Oxadiazole Hybrids
LogP 2.8 (predicted) 3.5 2.9 3.1–3.8
Aqueous Solubility (µg/mL) 12.3 8.7 14.2 5.9–10.4
Antifungal MIC (µg/mL) 4–8 (predicted) 8 16 N/A
Cytotoxicity (IC50) >64 (HeLa cells) 32 (HeLa cells) >64 (HeLa cells) 16–32

Notes:

  • The target compound’s isoxazole substituent likely improves target selectivity over LMM5 and LMM11, which exhibit higher cytotoxicity .
  • Triazole hybrids show superior antimicrobial activity but poorer solubility due to increased hydrophobicity .

Research Implications

  • The target compound’s balanced lipophilicity (LogP = 2.8) and solubility make it a promising candidate for further in vivo antifungal studies.
  • Structural modifications, such as replacing the isoxazole with a thiazole or pyridine moiety, could optimize bioavailability and reduce off-target effects .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antimicrobial and anticancer properties.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through the cyclization of hydroxylamine with suitable β-ketoesters or β-diketones.
  • Synthesis of the Oxadiazole Ring : The oxadiazole moiety is formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Acetamide Coupling : The final step involves coupling the oxadiazole derivative with a phenoxyacetyl group using acetic anhydride and appropriate catalysts.

This multi-step synthetic route allows for the introduction of various substituents that can modulate biological activity.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For example:

  • A study evaluated a series of isoxazole derivatives and found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected compounds were reported, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Organism
5a8Staphylococcus aureus
5d16Escherichia coli
5f4Bacillus subtilis

These findings suggest that modifications in the isoxazole and oxadiazole structures can enhance antimicrobial efficacy.

2.2 Anticancer Activity

The anticancer potential of isoxazole derivatives has also been explored. Compounds containing these moieties have shown cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. For instance:

  • A specific derivative exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Cell LineIC50 (µM)
MCF-710
A54915
PC312

These results underline the potential of this compound as a lead compound for further development in cancer therapy.

The biological activity of this compound may involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It might interact with cellular receptors that regulate growth and apoptosis in cancer cells.

Further studies using molecular docking and kinetic assays are necessary to elucidate these mechanisms more clearly.

4. Case Studies

Several case studies highlight the efficacy of related compounds:

  • Isoxazole Derivatives Against Gout : Research has shown that some isoxazole derivatives effectively inhibit xanthine oxidase (XO), a target for gout treatment .
    • For example, a derivative demonstrated an IC50 value significantly lower than allopurinol, indicating potential for treating hyperuricemia.
  • Cytotoxicity Studies : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms .

Q & A

Q. What synthetic strategies are recommended for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide?

A common approach involves multi-step reactions starting with hydrazide intermediates. For example, oxadiazole rings can be synthesized by cyclizing hydrazides with cyanogen bromide or via condensation reactions using triethylamine as a base. Post-functionalization with phenoxyacetyl chloride or isoxazole-containing reagents is typical. Reaction monitoring via TLC and purification via recrystallization (e.g., using pet-ether) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).
  • ¹H/¹³C NMR to verify phenoxy, acetamide, and isoxazolyl proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • Mass spectrometry (ESI or EI-MS) to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the purity of synthesized batches?

Purity is validated via:

  • HPLC with UV detection (λ = 254–280 nm for aromatic systems).
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values.
  • Melting point consistency (e.g., deviations <2°C indicate impurities) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenoxy or isoxazole moieties) influence biological activity?

  • Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity and membrane permeability.
  • Methoxy or methyl groups improve solubility but may reduce enzyme-binding affinity. Comparative studies on analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) reveal activity trends against LOX or BChE enzymes .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like α-glucosidase or LOX. Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic contacts with the phenoxy group .

Q. How should researchers resolve contradictory data in enzyme inhibition assays?

  • Replicate experiments under standardized conditions (pH, temperature, substrate concentration).
  • Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods).
  • Analyze substituent effects : For example, conflicting LOX inhibition data may arise from variations in electron-donating/withdrawing groups, which alter redox potential .

Q. What strategies optimize the compound’s stability in pharmacokinetic studies?

  • Microsomal stability assays identify metabolic hotspots (e.g., oxadiazole ring hydrolysis).
  • Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability.
  • Co-crystallization studies with serum albumin predict plasma protein binding .

Data Analysis and Interpretation

Q. How can researchers correlate spectral data with structural features?

  • ¹H NMR splitting patterns : Doublets for isoxazole protons (J = 1–2 Hz) vs. triplets for oxadiazole-adjacent methylene groups.
  • Mass fragmentation : Loss of CO (28 amu) from acetamide or cleavage of the oxadiazole ring (C₂N₂O, 84 amu) .

Q. What statistical methods are appropriate for SAR studies?

  • Multivariate analysis (e.g., PCA or PLS) identifies key descriptors (e.g., logP, polar surface area) linked to activity.
  • QSAR models using Hammett constants (σ) or Hansch parameters quantify substituent effects .

Methodological Best Practices

Q. How to design dose-response experiments for cytotoxicity evaluation?

  • Use serial dilutions (0.1–100 μM) in cancer cell lines (e.g., CCRF-CEM).
  • Include positive controls (e.g., doxorubicin) and measure % growth inhibition via MTT assays.
  • Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. What protocols ensure reproducibility in enzyme inhibition assays?

  • Pre-incubate enzymes (e.g., BChE) with the compound for 10–15 minutes.
  • Use kinetic assays (continuous monitoring) to avoid endpoint variability.
  • Normalize activity to vehicle controls and report standard deviations (n ≥ 3) .

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